molecular formula C6H12ClN B1446968 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1523617-83-5

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1446968
CAS No.: 1523617-83-5
M. Wt: 133.62 g/mol
InChI Key: WBRIYJABBYHGRS-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the molecular formula C6H12ClN It is a white crystalline solid that is soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which results in the formation of 1-methyl-1,2,3,6-tetrahydropyridine . The reaction conditions usually involve the use of ethanol as a solvent and sodium borohydride as the reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as those used in laboratory synthesis. The compound is then purified through recrystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 5-methyl group may affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRIYJABBYHGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-83-5
Record name Pyridine, 1,2,3,6-tetrahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

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